molecular formula C19H21NO3S2 B1662717 AZD 4407 CAS No. 166882-70-8

AZD 4407

Cat. No.: B1662717
CAS No.: 166882-70-8
M. Wt: 375.5 g/mol
InChI Key: MQLADKMVHOOVET-HXPMCKFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ZD 4407 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ZD 4407 has a wide range of scientific research applications, including:

Mechanism of Action

ZD 4407 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a key role in various inflammatory conditions. By inhibiting 5-lipoxygenase, ZD 4407 reduces the production of leukotrienes, thereby reducing inflammation .

Comparison with Similar Compounds

ZD 4407 is unique in its potent inhibition of 5-lipoxygenase. Similar compounds include other 5-lipoxygenase inhibitors such as zileuton and MK-886. ZD 4407 has been shown to have a higher potency and specificity for 5-lipoxygenase compared to these other inhibitors .

Biological Activity

AZD 4407 is a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX) , which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators implicated in various conditions such as asthma and other allergic diseases. By inhibiting 5-LOX, this compound potentially reduces the production of these mediators, thereby alleviating inflammation and its associated symptoms.

The primary action of this compound involves blocking the conversion of arachidonic acid into leukotrienes, which are key players in inflammatory pathways. This inhibition is significant for conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .

Chemical Structure and Synthesis

This compound is synthesized through several key reactions, including sulfonation and transformations of precursor compounds like 1-methyl-2-indolinone . Its unique structure allows it to selectively inhibit the 5-LOX enzyme without affecting other pathways, making it a valuable research tool for studying leukotriene-related mechanisms .

Biological Activity and Efficacy

In preclinical studies, this compound has demonstrated significant biological activity by effectively reducing leukotriene levels in various biological models. This reduction indicates its efficacy in modulating inflammatory responses. The compound's selectivity for 5-LOX over other enzymes positions it as a potential candidate for developing new therapeutic strategies for inflammatory diseases .

Comparative Analysis with Other Compounds

This compound can be compared with other compounds targeting similar pathways:

Compound NameMechanism of ActionUnique Features
ZileutonInhibits lipoxygenaseFirst oral leukotriene synthesis inhibitor approved for asthma treatment
MontelukastLeukotriene receptor antagonistBlocks leukotriene receptors rather than inhibiting their synthesis
DarapladibLipoprotein-associated phospholipase A2 inhibitorTargets a different enzyme but impacts lipid metabolism and inflammation

This compound is distinct due to its specific inhibition of the lipoxygenase enzyme, which may lead to different therapeutic outcomes compared to receptor antagonists .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Inflammation Models : Preclinical trials demonstrated that this compound significantly reduced leukotriene production in animal models of asthma, indicating its potential utility in treating this condition.
  • Pharmacological Studies : Interaction studies assessed this compound's binding affinity to the 5-LOX enzyme, revealing that it competes effectively with arachidonic acid for binding sites. These findings are crucial for understanding its therapeutic window and safety profile.
  • Therapeutic Applications : While this compound has not yet been marketed for clinical use, its role as a selective inhibitor makes it a valuable compound for ongoing research into inflammatory diseases .

Properties

IUPAC Name

5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3/t12-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLADKMVHOOVET-HXPMCKFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@](CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432998
Record name 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166882-70-8
Record name AZD-4407
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166882708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-4407
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NV5BTN3UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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